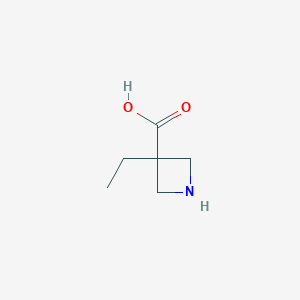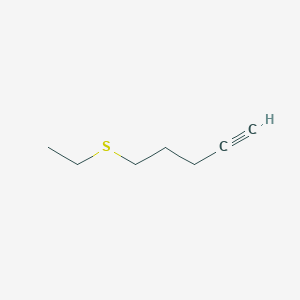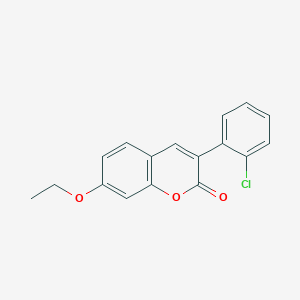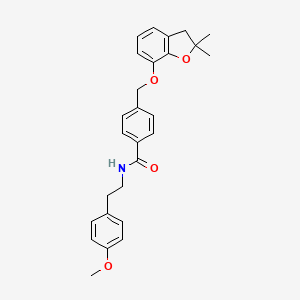![molecular formula C23H21FN4O4 B2919475 2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide CAS No. 1060334-42-0](/img/structure/B2919475.png)
2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C23H21FN4O4 and its molecular weight is 436.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A series of novel compounds, including derivatives similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, with some reaching levels comparable to standard antimicrobial agents such as Ampicillin and Flucanazole. The synthesis of these compounds involves the reaction of specific chloride with various amino compounds, indicating a versatile approach to generating potential antimicrobial agents (Helal et al., 2013).
Fluorinated Heterocyclic Compounds for Drug Synthesis
The compound is part of a broader class of fluorinated heterocyclic compounds that have been used for the synthesis of various pharmacologically relevant molecules. These compounds serve as building blocks for the creation of pyrazolones, pyrimidines, coumarines, and benzothiopyranones, among others. The versatility of these fluorinated compounds in generating a wide array of structures makes them valuable in drug discovery and development processes (Shi et al., 1996).
Antiviral Drug Discovery
Within the realm of antiviral drug discovery, the chemical framework of the specified compound is relevant to the exploration of new antiviral agents. The research focuses on various chemical compounds, including those with similar structures, to develop new strategies for treating viral infections. This work underscores the potential of such compounds in the ongoing search for effective antiviral therapies (De Clercq, 2009).
Antioxidant and Anticancer Activities
Derivatives of the compound have been investigated for their antioxidant and anticancer activities. Novel derivatives have been synthesized and their molecular structures confirmed. These compounds exhibited significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid in some cases. Furthermore, their anticancer activity has been tested against various cancer cell lines, highlighting their potential as therapeutic agents (Tumosienė et al., 2020).
Central Nervous System Activities
The compound and its derivatives have also been studied for their central nervous system activities. Research in this area aims to understand the potential of these compounds in interacting with central nervous system receptors, which could lead to the development of new treatments for various neurological disorders. This research involves synthesizing and testing various derivatives to evaluate their effectiveness in displacing diazepam bound to rat brain plasma membranes, indicating their potential as CNS active agents (Barlin et al., 1989).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-14(32-19-7-5-4-6-16(19)24)23(29)26-17-12-15(8-9-20(17)30-2)18-13-28-21(25-18)10-11-22(27-28)31-3/h4-14H,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFSCPHRMJNKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)





![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)
![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2919408.png)
![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)

![ethyl 3-({[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2919412.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2919413.png)